![molecular formula C21H28O5 B13422633 2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is an organic compound that features a benzene ring substituted with methoxyethyl groups and a hydroxy-propandiyldioxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] typically involves the reaction of 2-methoxyethylbenzene with a suitable diol under acidic or basic conditions to form the hydroxy-propandiyldioxy linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Catalysts may be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy-propandiyldioxy linkage and methoxyethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-ethoxyethyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methylpropyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-chloroethyl)benzene]
Uniqueness
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is unique due to its specific substitution pattern and the presence of both methoxyethyl groups and a hydroxy-propandiyldioxy linkage. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1,3-bis[2-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-7-3-5-9-20(17)25-15-19(22)16-26-21-10-6-4-8-18(21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
InChI-Schlüssel |
KFFSXJNEVRMGNS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC=CC=C1OCC(COC2=CC=CC=C2CCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



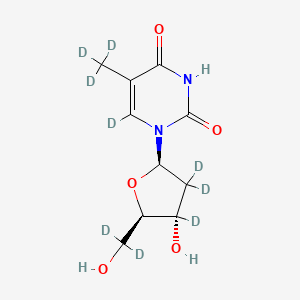
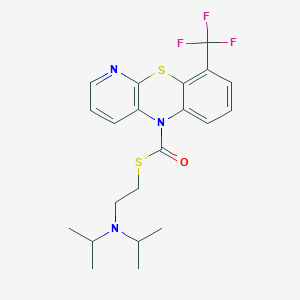

![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)


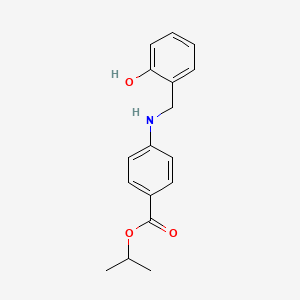

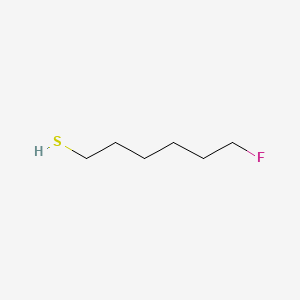
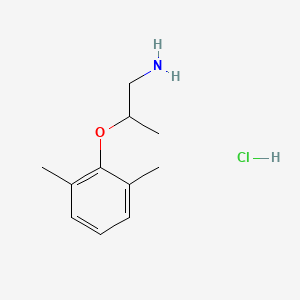

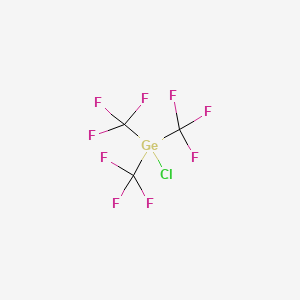
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
